An In-depth Technical Guide to 1-(Azidomethyl)-3,5-dichlorobenzene: A Versatile Building Block for Chemical Biology and Drug Discovery
An In-depth Technical Guide to 1-(Azidomethyl)-3,5-dichlorobenzene: A Versatile Building Block for Chemical Biology and Drug Discovery
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of modern medicinal chemistry and materials science, the demand for versatile and reliable chemical building blocks is paramount. 1-(Azidomethyl)-3,5-dichlorobenzene (CAS 133992-55-9), also known as 3,5-dichlorobenzyl azide, has emerged as a significant reagent, valued for its unique bifunctional nature. It incorporates a reactive azide group, the cornerstone of "click" chemistry, and a dichlorinated aromatic ring, a motif frequently explored for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(azidomethyl)-3,5-dichlorobenzene. We will delve into its core properties, synthesis, reactivity, and applications, with a particular focus on its utility in constructing complex molecular architectures. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the application of this valuable synthetic intermediate.
Physicochemical and Structural Characteristics
1-(Azidomethyl)-3,5-dichlorobenzene is a crystalline solid under standard conditions. Its core structure consists of a benzene ring substituted at the 1, 3, and 5 positions with an azidomethyl group and two chlorine atoms, respectively. This substitution pattern imparts a C2v symmetry to the molecule, which can have implications for its crystalline packing and the spectroscopic characteristics of its derivatives.
Table 1: Physicochemical Properties of 1-(Azidomethyl)-3,5-dichlorobenzene
| Property | Value | Source(s) |
| CAS Number | 133992-55-9 | [1] |
| Molecular Formula | C₇H₅Cl₂N₃ | [2] |
| Molecular Weight | 202.04 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| SMILES | Clc1cc(Cl)cc(CN=[N+]=[N-])c1 | [2] |
| InChIKey | HHUIEBVSKMFQQI-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Two-Step Approach
The synthesis of 1-(azidomethyl)-3,5-dichlorobenzene is typically achieved through a robust and high-yielding two-step process starting from commercially available 3,5-dichlorobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by conversion to a benzyl halide. The final step is a nucleophilic substitution with an azide salt.
Step 1: Synthesis of the Precursor, 1-(Chloromethyl)-3,5-dichlorobenzene
The common precursor for the azide is 1-(chloromethyl)-3,5-dichlorobenzene. This intermediate can be synthesized from 3,5-dichlorobenzyl alcohol, which is in turn prepared by the reduction of 3,5-dichlorobenzoic acid. The chlorination of the alcohol is efficiently carried out using thionyl chloride (SOCl₂).
Step 2: Azide Formation
The conversion of the benzyl chloride to the benzyl azide is a standard SN2 reaction. Sodium azide (NaN₃) is a common and effective azide source for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like ethanol. A similar process has been shown to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield from the corresponding benzyl chloride.[3]
Caption: Synthetic workflow for 1-(azidomethyl)-3,5-dichlorobenzene.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established methods for similar transformations.[3]
Materials:
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1-(Chloromethyl)-3,5-dichlorobenzene (1 equiv.)
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Sodium azide (NaN₃) (1.2 equiv.)
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Ethanol (or DMF)
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Deionized water
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of 1-(chloromethyl)-3,5-dichlorobenzene in ethanol, add sodium azide.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and diethyl ether.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Reactivity and Applications in Synthesis
The synthetic utility of 1-(azidomethyl)-3,5-dichlorobenzene is dominated by the reactivity of the azide moiety, particularly in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry".
The Cornerstone of Click Chemistry: Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for molecular construction in various fields.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
The 3,5-Dichlorophenyl Moiety in Drug Development
The 3,5-dichlorophenyl group is not merely an inert scaffold; it is a recognized pharmacophore that can significantly influence a molecule's biological activity. Its presence can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. Furthermore, the chlorine substituents can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. For instance, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have highlighted the role of this moiety in compound toxicity and metabolism, indicating its importance in drug design and safety assessment.[4][5] Additionally, a metabolite of m-dichlorobenzene, 3,5-dichlorophenyl methyl sulfone, has been shown to be a potent inducer of hepatic microsomal drug-metabolizing enzymes.[6]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 1-(Azidomethyl)-3,5-dichlorobenzene
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the two equivalent protons on the benzylic carbon (CH₂), expected around δ 4.3-4.5 ppm. - A singlet for the proton at the C4 position of the benzene ring, expected around δ 7.3-7.4 ppm. - A singlet for the two equivalent protons at the C2 and C6 positions of the benzene ring, expected around δ 7.2-7.3 ppm. |
| ¹³C NMR | - A signal for the benzylic carbon (CH₂), expected around δ 50-55 ppm. - A signal for the C1 carbon of the benzene ring, expected around δ 138-140 ppm. - A signal for the C3 and C5 carbons (bearing Cl), expected around δ 134-136 ppm. - A signal for the C2 and C6 carbons, expected around δ 127-129 ppm. - A signal for the C4 carbon, expected around δ 125-127 ppm. |
| FT-IR (cm⁻¹) | - A strong, sharp absorption band for the azide (N₃) asymmetric stretch, expected around 2100 cm⁻¹. - C-H stretching vibrations for the aromatic ring, expected just above 3000 cm⁻¹. - C-H stretching for the CH₂ group, expected just below 3000 cm⁻¹. - C=C stretching vibrations for the aromatic ring, expected around 1600 and 1470 cm⁻¹. - A strong absorption for the C-Cl stretch, expected in the fingerprint region (1100-800 cm⁻¹). |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 201 (for ³⁵Cl isotopes) and 203, 205 (isotopic pattern for two chlorine atoms). - A significant fragment from the loss of N₂ (28 amu), resulting in a peak at m/z 173. - A base peak corresponding to the 3,5-dichlorobenzyl cation at m/z 159. |
Safety and Handling
As a prudent laboratory practice, 1-(azidomethyl)-3,5-dichlorobenzene should be handled with appropriate safety precautions by personnel trained in chemical handling. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its constituent functional groups.
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Organic Azides: Organic azides are potentially explosive, especially when heated or subjected to shock. They can also be toxic. The thermal decomposition of benzyl azides can be exothermic. Therefore, it is crucial to avoid heating the compound unnecessarily and to handle it with care.
-
Chlorinated Aromatics: Chlorinated aromatic compounds can be toxic and may pose environmental hazards. They can be harmful if swallowed or absorbed through the skin.[7]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
1-(Azidomethyl)-3,5-dichlorobenzene stands out as a strategically designed building block that offers a reliable entry point into the vast chemical space of 1,2,3-triazoles via click chemistry. Its robust synthesis and the dual functionality of a reactive azide and a pharmacologically relevant dichlorophenyl ring make it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. By understanding its properties, synthesis, and reactivity as outlined in this guide, scientists can effectively leverage this compound to accelerate their research and development efforts.
References
A numbered list of references will be generated here.
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- 4. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. 3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
